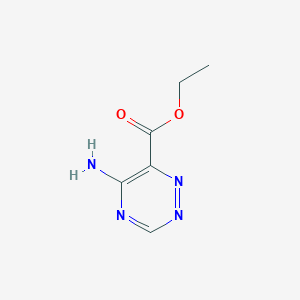

Ethyl 5-amino-1,2,4-triazine-6-carboxylate

Description

Overview of 1,2,4-Triazine (B1199460) Chemistry in Contemporary Academic Research

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a prominent scaffold in modern organic chemistry. Researchers are actively exploring the synthesis and reactivity of 1,2,4-triazine derivatives due to their diverse chemical properties and potential applications. The electronic nature of the triazine ring, characterized by its electron-deficient character, influences its reactivity and makes it a versatile synthon for the construction of novel heterocyclic systems.

Structural Features and Nomenclature Conventions Pertaining to Ethyl 5-amino-1,2,4-triazine-6-carboxylate

The systematic name for the compound of focus is this compound. This nomenclature precisely describes its molecular structure:

1,2,4-Triazine : A six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

5-amino : An amino group (-NH₂) attached to the carbon atom at position 5 of the triazine ring.

6-carboxylate : A carboxylate group (-COO-) attached to the carbon atom at position 6.

Ethyl : An ethyl group (-CH₂CH₃) esterifying the carboxylate group.

The presence of both a nucleophilic amino group and an electrophilic ester group on the same heterocyclic core provides the molecule with a rich and varied chemical reactivity.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| Molecular Formula | C₆H₈N₄O₂ |

| IUPAC Name | This compound |

| Key Functional Groups | 1,2,4-Triazine, Amino Group, Ethyl Ester |

Fundamental Academic and Research Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine scaffold is of fundamental importance in chemical research, primarily due to its utility in synthesizing a wide array of other molecules.

The 1,2,4-triazine ring is a key building block in the construction of various fused heterocyclic systems. Its inherent reactivity allows for a range of chemical transformations, including cycloaddition and condensation reactions, which are fundamental methodologies in heterocyclic synthesis. The ability to introduce diverse substituents onto the triazine core further enhances its synthetic utility, enabling the creation of libraries of compounds with varied structures and properties.

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly fused heterocyclic systems like pyrimido[4,5-e] researchgate.nettriazines and oxazino[6,5-e] researchgate.nettriazines. researchgate.net The bifunctional nature of this molecule, possessing two reactive centers, allows it to participate in various cyclization reactions. researchgate.net

For instance, it undergoes condensation with aryl isocyanates to form pyrimido[4,5-e] researchgate.nettriazines, which are also known as 6-azapteridines. researchgate.net This reaction proceeds by refluxing the triazine with an isocyanate in pyridine, leading to high yields of the fused ring system. researchgate.net

Table 2: Synthesis of Pyrimido[4,5-e] researchgate.nettriazines from this compound researchgate.net

| Reactant 1 (Triazine) | Reactant 2 (Isocyanate) | Product |

| Ethyl 5-amino-3-(4'-chlorophenyl)-1,2,4-triazine-6-carboxylate | Phenyl isocyanate | 3-(4'-Chlorophenyl)-7-phenylpyrimido[4,5-e] researchgate.nettriazine-(5H,7H)-6,8-dione |

| Ethyl 5-amino-3-(4'-methoxyphenyl)-1,2,4-triazine-6-carboxylate | Phenyl isocyanate | 3-(4'-Methoxyphenyl)-7-phenylpyrimido[4,5-e] researchgate.nettriazine-(5H,7H)-6,8-dione |

Furthermore, ethyl 5-amino-1,2,4-triazine-6-carboxylates can be converted into the corresponding iminophosphoranes by reaction with triphenylphosphine and hexachloroethane. researchgate.net These versatile intermediates can then be reacted with other reagents, such as benzoyl chloride, to afford novel heterocyclic structures like 3,1-oxazino[6,5-e] researchgate.nettriazines. researchgate.net

Table 3: Spectroscopic Data for a Derivative of this compound researchgate.net

| Derivative | MS (m/z, %) | IR (KBr), [cm⁻¹] | UV (CHCl₃): λₘₐₓ [nm] (lg ε) | ¹H NMR (400 MHz, CDCl₃): δ | ¹³C NMR (100 MHz, CDCl₃): δ |

| Ethyl 5-(triphenylphosphoranylideneamino)-3-(4'-methoxyphenyl)-1,2,4-triazine-6-carboxylate | 534.2 (M⁺, 29%), 262.1 (C₁₈H₁₅P⁺, 100%) | 1729.6, 1466.9 | 286.0 (4.47) | 1.37 (t, 3H, 7 Hz, 1-H), 3.73 (s, 3H, CH₃O), 4.42 (q, 2H, 7 Hz, 2-H), 6.69 (d, 2H, 9 Hz, 9-H), 7.4-7.7 (m, 15H, P(C₆H₅)₃), 8.32 (d, 2H, 9 Hz, 8-H) | 14.2 (C-1), 55.3 (CH₃O), 61.4 (C-2), 113.5 (C-10), 114.1 (C-9), 128.7 (³JPC= 12 Hz, C-13), 130.0 (¹JPC= 93 Hz ,C-11), 132.5 (⁴JPC= 3 Hz, C-14), 132.8 (²JPC= 10 Hz, C-12), 143.6 (C-5), 150.1 (C-3), 155.2 (C-6), 161.2 (C-11), 165.2 (C-4) |

The reactivity of the iminophosphorane intermediate highlights the synthetic potential of the amino group on the triazine ring, allowing for the introduction of further molecular complexity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

ethyl 5-amino-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)8-3-9-10-4/h3H,2H2,1H3,(H2,7,8,9) |

InChI Key |

WVVNJRXZMTURCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Amino 1,2,4 Triazine 6 Carboxylate and Its Analogues

Cyclocondensation and Annulation Reaction Strategies

Cyclocondensation and annulation reactions represent foundational and versatile methods for constructing the 1,2,4-triazine (B1199460) ring system. These strategies involve the formation of the heterocyclic ring through the reaction of two or more components, leading to the desired triazine structure with varying degrees of substitution.

Condensation of Amidrazones with Ethyl 3-amino-2,3-dioxopropanoate and Related Carbonyl Derivatives

A primary and widely employed method for constructing the 1,2,4-triazine ring is the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds. This approach is highly effective for creating a diverse range of substituted 1,2,4-triazines. The reaction proceeds by the condensation of a carboxamidrazone with an α-dicarbonyl derivative, such as an α-keto aldehyde or a 1,2-diketone. mdpi.com While direct examples involving Ethyl 3-amino-2,3-dioxopropanoate are specific, the principle extends to this class of α-keto ester derivatives.

The general mechanism involves a two-step cyclocondensation process. Initially, the more nucleophilic hydrazine (B178648) moiety of the amidrazone attacks the more electrophilic carbonyl group of the 1,2-dioxo compound. mdpi.com This is followed by an intramolecular cyclization of the resulting hydrazone intermediate, where the remaining keto group reacts with the amide-type amino group to close the ring and form the 1,2,4-triazine. mdpi.com

Research has demonstrated this methodology with various dicarbonyl compounds. For instance, O-perbenzoylated C-β-d-glucopyranosyl formamidrazone has been successfully reacted with glyoxal, α-keto aldehydes, and benzil (B1666583) to produce the corresponding 3-glycosyl-1,2,4-triazines in good to high yields. mdpi.com Furthermore, the in situ generation of the 1,2-dioxo compound from precursors like methyl ketones or alkynes under oxidative conditions, followed by ring-closure with the amidrazone, represents a valuable extension of this method. mdpi.com

Regioselective Synthesis Approaches for Substituted 1,2,4-Triazine Systems

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted 1,2,4-triazines, as the reaction of unsymmetrical precursors can potentially lead to a mixture of isomers. The development of regioselective methods ensures the formation of a single, desired product, which is crucial for applications where specific substitution patterns are required.

In the cyclocondensation of amidrazones with unsymmetrical 1,2-dicarbonyl compounds, the regioselectivity is governed by the differential reactivity of the functional groups. mdpi.com The reaction typically initiates with the condensation between the more electrophilic carbonyl group of the dicarbonyl compound and the more nucleophilic hydrazine part of the amidrazone. mdpi.com This predictable reactivity pattern allows for the controlled synthesis of specific 3,5-disubstituted 1,2,4-triazines.

Another powerful strategy for regioselective synthesis involves the cycloaddition of 1,2,4,5-tetrazines with enamines. This reaction proceeds via an inverse electron demand Diels-Alder mechanism followed by nitrogen extrusion. Studies using an enamine derived from a 4-substituted cyclohexanone (B45756) confirmed the high regioselectivity of this transformation, yielding a single regioisomer of the 1,2,4-triazine product. nih.gov The structure of the product, bearing a C6-substituent, was unambiguously confirmed by single-crystal X-ray crystallography, with no detection of the isomeric C7-substituted product. nih.gov

Furthermore, a coupled domino strategy has been developed for the regioselective synthesis of 3,5-disubstituted-1,2,4-triazines from terminal aryl alkenes and amidrazones in a one-pot process. researchgate.net This method involves a sequence of iodination, Kornblum oxidation, and condensation, demonstrating high performance with moderate to high yields. researchgate.net The high regioselectivity is a valuable advantage of this synthetic approach. researchgate.net

Innovative and Efficient Synthetic Techniques

The drive for more sustainable and economical chemical processes has led to the development of innovative synthetic techniques. These methods, including one-pot reactions and tandem cyclizations, aim to improve efficiency, reduce waste, and simplify synthetic procedures for obtaining 1,2,4-triazine derivatives.

One-Pot Synthetic Routes for Enhanced Efficiency and Atom Economy

One such method involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net This procedure is carried out by the stepwise addition of reagents upon completion of each step, achieving the synthesis of the target triazines without isolating the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. researchgate.net This one-pot synthesis was also adapted for microwave irradiation without a solvent, which resulted in comparatively higher yields in shorter reaction times. researchgate.net

Another example is a microwave-assisted, one-pot, three-step metal-free procedure for synthesizing 5,6-substituted-3-hydrazinyl-1,2,4-triazines directly from commercially available ketones. researchgate.net This highlights the utility of one-pot strategies in creating complex heterocyclic systems from simple starting materials. Similarly, a coupled domino strategy allows for the one-pot synthesis of 3,5-disubstituted-1,2,4-triazines from terminal aryl alkenes and amidrazones, showcasing an operationally simple and efficient route. researchgate.net

Tandem Cyclization Approaches in the Formation of 1,2,4-Triazine Rings

Tandem, domino, or cascade reactions involve two or more bond-forming transformations that occur consecutively in a single synthetic operation under the same reaction conditions. These processes are highly efficient as they reduce the number of separate operations and purifications, leading to increased complexity in a single step.

The synthesis of 3,5-disubstituted-1,2,4-triazines has been achieved through a coupled domino strategy. researchgate.net This process begins with terminal aryl alkenes and amidrazones and proceeds through three distinct reactions—iodination, Kornblum oxidation, and condensation—in one pot to yield the final product. researchgate.net Such a sequence exemplifies a tandem approach where the product of one reaction becomes the substrate for the next, all within the same reaction vessel.

Another example of a cascade process is seen in the synthesis of 1,2,4-triazines from 1,2,4,5-tetrazines and enamines. nih.gov The reaction is initiated by a nucleophilic addition, which is then followed by a cascade of events including a 6π electrocyclic ring-opening, elimination of a leaving group, and a subsequent 6π electrocyclization ring-closure to form the final triazine ring. nih.gov These sophisticated reaction pathways allow for the efficient construction of complex heterocyclic frameworks from relatively simple precursors.

C-N Bond Formation under Transition-Metal and Metal-Free Conditions

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of nitrogen-containing heterocycles like 1,2,4-triazines. Both transition-metal-catalyzed and metal-free methods have been developed, offering a broad toolkit for chemists.

Transition-Metal Catalysis

Transition-metal catalysis is a powerful tool for C-N bond formation, often enabling reactions that are otherwise difficult to achieve. rsc.org Rhodium(III) and Iridium(III) complexes have been effectively used to catalyze direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This approach is highly atom-economical, as the azide (B81097) serves as both the amino source and an internal oxidant, with dinitrogen as the only byproduct. nih.gov The mechanism typically involves chelation-assisted C-H activation, formation of a metal-nitrenoid intermediate, insertion into the metal-carbon bond to form the C-N bond, and finally, protodemetalation to release the product and regenerate the catalyst. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also cornerstone methods for forming C-N bonds in the synthesis of complex nitrogen-containing molecules. nih.gov

Metal-Free Conditions

While transition metals offer unique reactivity, metal-free synthesis is often desirable to avoid potential metal contamination in the final products, particularly for pharmaceutical applications, and to reduce costs. Several metal-free strategies for synthesizing 1,2,4-triazines have been established.

The one-pot synthesis of 3,5-disubstituted-1,2,4-triazines from terminal aryl alkenes and amidrazones is an example of a metal-free domino reaction. researchgate.net Similarly, a microwave-assisted, one-pot synthesis of 3-hydrazinyl-1,2,4-triazines from ketones proceeds without the need for a metal catalyst. researchgate.net Cycloaddition reactions, such as the reaction between 1,2,4,5-tetrazines and enamines, also represent a common metal-free pathway to 1,2,4-triazines. nih.gov These methods rely on the intrinsic reactivity of the organic starting materials under thermal or basic conditions to achieve the desired C-N bond formations and cyclizations.

Precursor-Based Chemical Transformations

The introduction of amino and amido groups onto a triazine ring is a fundamental strategy for synthesizing analogues of Ethyl 5-amino-1,2,4-triazine-6-carboxylate. A common approach involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on an electron-deficient triazine core. Halogenated triazines, particularly chloro- and bromo-derivatives, are reactive towards nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. acs.org

The reactivity of halogens on s-triazine (1,3,5-triazine) is well-documented, with sequential substitutions possible by controlling reaction conditions such as temperature. frontiersin.orgnih.gov For instance, the first chlorine of 2,4,6-trichloro-1,3,5-triazine (TCT) can be substituted at 0–5°C, the second at room temperature, and the third often requires heating. frontiersin.orgnih.gov This principle of differential reactivity allows for the controlled introduction of various nucleophiles, including amines.

A relevant case study, although on the related 1,2,4-triazolo[4,3-a]pyrazine scaffold, demonstrates the direct amination of a halogenated precursor. beilstein-journals.org In this research, 5-chloro-3-(4-chlorophenyl)- researchgate.netacs.orgscispace.comtriazolo[4,3-a]pyrazine was treated with a series of primary liquid amines. The study found that stirring the halogenated precursor with an excess of the amine at room temperature for 16 hours was sufficient to produce the desired aminated analogues in respectable yields, avoiding the need for harsher conditions like refluxing in toluene. beilstein-journals.org This method highlights a convenient pathway for amine substitution on a halogenated, nitrogen-rich heterocyclic system. The reaction, however, resulted in tele-substitution at the 8-position rather than ipso-substitution at the 5-position where the halogen was located. beilstein-journals.org

| Amine Nucleophile | Product | Yield (%) |

| Phenethylamine | 3-(4-Chlorophenyl)-N-phenethyl- researchgate.netacs.orgscispace.comtriazolo[4,3-a]pyrazin-8-amine | 60 |

| Propylamine | 3-(4-Chlorophenyl)-N-propyl- researchgate.netacs.orgscispace.comtriazolo[4,3-a]pyrazin-8-amine | 87 |

| Isopentylamine | 3-(4-Chlorophenyl)-N-isopentyl- researchgate.netacs.orgscispace.comtriazolo[4,3-a]pyrazin-8-amine | 76 |

| Cyclopentylamine | 3-(4-Chlorophenyl)-N-cyclopentyl- researchgate.netacs.orgscispace.comtriazolo[4,3-a]pyrazin-8-amine | 61 |

| tert-Butylamine | N-tert-Butyl-3-(4-chlorophenyl)- researchgate.netacs.orgscispace.comtriazolo[4,3-a]pyrazin-8-amine | 26 |

This table presents data from a study on a related 1,2,4-triazolo[4,3-a]pyrazine scaffold, illustrating the general principle of amination on halogenated aza-heterocycles. beilstein-journals.org

Beyond direct substitution, halogenated triazines like 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are also employed as effective coupling agents to facilitate amidation between carboxylic acids and amines. acs.orgrsc.org In this context, the triazine acts as an activating agent for the carboxylic acid, which then readily reacts with an amine to form an amide bond. This methodology provides an alternative to traditional amidation processes, particularly when the corresponding acid chloride is unstable or difficult to handle. acs.org

5-Aminopyrazole derivatives are exceptionally versatile precursors in heterocyclic synthesis due to the presence of multiple nucleophilic sites (1-NH, 5-NH2, and 4-CH). nih.govnih.gov These sites can react with various electrophiles to construct a wide array of fused heterocyclic systems, including pyrazolotriazines, which are structurally related to 1,2,4-triazines. nih.govnih.gov The condensation of 5-aminopyrazole with bielectrophilic moieties is a cornerstone for creating these fused systems, which often mimic biogenic purines. nih.govbeilstein-journals.org

One major class of analogues synthesized from this precursor are the pyrazolo[5,1-c] researchgate.netacs.orgscispace.comtriazines. A common synthetic route involves the diazotization of a 5-aminopyrazole derivative with nitrous acid at low temperatures to form a pyrazolediazonium salt. nih.govsciencepublishinggroup.com This reactive intermediate is then coupled with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or acetylacetone (B45752). The resulting hydrazone intermediate undergoes spontaneous or acid-catalyzed cyclization to yield the final pyrazolo[5,1-c] researchgate.netacs.orgscispace.comtriazine ring system. nih.govsciencepublishinggroup.com

| 5-Aminopyrazole Derivative | Active Methylene Compound | Product |

| 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Acetylacetone | 4-Amino-7-(4-chlorophenylamino)-3-methylpyrazolo[5,1-c] researchgate.netacs.orgscispace.comtriazine-8-carbonitrile |

| 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Malononitrile | 3,4-Diamino-7-(4-chlorophenylamino)pyrazolo[5,1-c] researchgate.netacs.orgscispace.comtriazine-8-carbonitrile |

This table outlines the synthesis of pyrazolo[5,1-c] researchgate.netacs.orgscispace.comtriazine derivatives via diazotization and cyclization. sciencepublishinggroup.com

Another important class of related heterocycles derived from 5-aminopyrazole is the pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazines. researchgate.netscispace.com The synthesis of this scaffold typically involves the annulation of a 1,3,5-triazine (B166579) ring onto the pyrazole (B372694) core. nih.gov A frequently used method begins with the reaction of a 4-substituted 5-aminopyrazole with ethoxycarbonyl isothiocyanate, which forms an N-ethoxycarbonylthiourea intermediate. researchgate.net This intermediate is then cyclized under basic conditions (e.g., sodium hydroxide (B78521) or sodium ethoxide) to produce a 2-thioxo-1H-pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazin-4-one. researchgate.netnih.gov Alternatively, condensation of 5-aminopyrazoles with β-dicarbonyl compounds like β-ketoesters in refluxing acetic acid also yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrating the versatility of the precursor. beilstein-journals.orgbeilstein-journals.org

| 5-Aminopyrazole Reactant | Reagent(s) | Conditions | Resulting Heterocycle |

| 5-Aminopyrazole-4-carboxamide | Ethoxycarbonyl isothiocyanate, then NaOH | 1. Ethyl acetate; 2. Aqueous NaOH, heat | 2-Thioxo-1,2,3,4-tetrahydropyrazolo[1,5-a] researchgate.netnih.govnih.govtriazin-4-one-8-carboxamide |

| 5-Amino-3-phenylpyrazole-4-carboxylate | Phenylisothiocyanate, then NaOH | 1. Pyridine; 2. Ethanol/NaOH, 65°C | 2-Thioxo-3-phenyl-pyrazolo[3,4-d]pyrimidine derivative |

| 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol, Microwave | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine derivative |

This table summarizes various cyclocondensation reactions using 5-aminopyrazole to form fused heterocyclic systems. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The adaptability of 5-aminopyrazole as a synthon allows for the construction of a diverse range of nitrogen-rich fused heterocycles, providing a rich platform for the development of novel compounds with potential biological activities. nih.govbeilstein-journals.org

Comprehensive Analysis of Chemical Reactivity and Transformations of Ethyl 5 Amino 1,2,4 Triazine 6 Carboxylate Systems

Pericyclic Reactions and Cycloadditions

The electron-deficient 1,2,4-triazine (B1199460) core of ethyl 5-amino-1,2,4-triazine-6-carboxylate makes it a prime candidate for participation in inverse electron-demand Diels-Alder (IEDDA) reactions. In these cycloadditions, the triazine acts as the electron-poor diene, reacting readily with electron-rich dienophiles.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions with Strained Dienophiles

While specific studies on this compound are not extensively documented, the reactivity of the 1,2,4-triazine scaffold in IEDDA reactions is well-established, particularly with strained dienophiles like trans-cyclooctenes (TCO) and bicyclononynes (BCN). These reactions are notable for their rapid kinetics, often proceeding under mild, physiological conditions without the need for a catalyst. The high degree of ring strain in these dienophiles raises the energy of their highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the triazine and thus accelerating the reaction.

1,2,4-triazines have been shown to react efficiently with strained alkenes, offering a more stable, albeit generally less reactive, alternative to the more common 1,2,4,5-tetrazines in bioorthogonal chemistry. For instance, 1,2,4-triazines react with TCO derivatives, but their reactivity with less strained dienophiles like norbornene or cyclopropene (B1174273) is significantly lower, highlighting the importance of the dienophile's ring strain. rsc.org The coordination of a Re(I) metal center to a 1,2,4-triazine ring has been demonstrated to dramatically increase the rate of IEDDA reactions with bicyclooctyne (BCN) by a factor of 55, showcasing a strategy to enhance the reactivity of these systems. rsc.org

Influence of Substitution Patterns on IEDDA Reaction Kinetics and Selectivity

Systematic studies on substituted 1,2,4-triazines have shown that reaction rates can vary by orders of magnitude depending on the substitution pattern of both the triazine and the dienophile. rsc.org For unsymmetrical 1,2,4,5-tetrazines, which are structurally related, the regioselectivity of the cycloaddition is also a critical factor, with the dienophile adding in a predictable manner based on the electronic and steric properties of the substituents. scilit.comnih.govresearchgate.net While specific regioselectivity studies for this compound are not available, it is anticipated that cycloadditions would proceed with a high degree of regioselectivity governed by the electronic influence of the amino and carboxylate groups.

Table 1: General Influence of Substituents on IEDDA Reactivity of Azines

| Substituent Type on Azine Ring | Effect on LUMO Energy | Expected Effect on IEDDA Rate |

| Electron-Withdrawing (e.g., -CO₂Et) | Lowers | Increases |

| Electron-Donating (e.g., -NH₂) | Raises | Decreases |

| Sterically Bulky Groups | Can hinder approach of dienophile | May decrease rate |

Functional Group Interconversions on the 1,2,4-Triazine Scaffold

The substituent groups on the this compound scaffold are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester of 5-amino-1,2,4-triazine-6-carboxylic acid can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex derivatives. For example, studies on analogous 5-amino-6-oxo-1,6-dihydro rsc.orgscilit.comrsc.orgtriazine-3-carboxylic acid ethyl esters have shown that hydrolysis under basic conditions effectively produces the free carboxylic acids. researchgate.net While specific conditions for the title compound are not detailed in the available literature, standard ester hydrolysis protocols, such as treatment with aqueous sodium hydroxide (B78521) or lithium hydroxide followed by acidic workup, are expected to be effective.

Transesterification, the conversion of one ester to another, is also a feasible transformation, although less commonly reported for this specific system. This could potentially be achieved by heating the ethyl ester in an excess of another alcohol in the presence of an acid or base catalyst.

Amide Formation from Carboxylate Functionalities

The carboxylate group of this compound, or more commonly the corresponding carboxylic acid obtained after hydrolysis, can be converted into a wide range of amides. Standard peptide coupling conditions are generally applicable for this transformation. These methods typically involve the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The synthesis of amide derivatives from the related 5-amino-1,2,4-triazole-3-carboxylic acid has been successfully demonstrated, suggesting that similar methodologies would be applicable to the 1,2,4-triazine analogue. researchgate.net The synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has also been achieved through amidation of the corresponding carboxylic acid. nih.gov

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

| Coupling Reagent(s) | Additive(s) | General Conditions |

| EDC | HOBt, DMAP | Room temperature in an organic solvent like CH₃CN |

| Thionyl Chloride (SOCl₂) | - | One-pot reaction with amine |

| HATU | DIPEA | Room temperature in DMF |

Heterocyclic Ring Expansion and Rearrangement Processes

The 1,2,4-triazine ring system can participate in various rearrangement and ring expansion reactions, often leading to the formation of other heterocyclic structures. While specific examples involving this compound are scarce, related systems have been shown to undergo such transformations.

Base-Induced Rearrangements within Fused Triazine Derivatives

The 1,2,4-triazine core, when fused with other heterocyclic rings, can undergo significant skeletal rearrangements under basic conditions. A notable example is the transformation of functionalized imidazo[4,5-e]thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazines and their [2,3-c] isomers. When treated with a base such as potassium hydroxide in methanol (B129727), these compounds undergo a cascade reaction sequence. This process involves not only the hydrolysis of ester groups but more importantly, an expansion of the five-membered thiazolidine (B150603) ring into a six-membered thiazine (B8601807) ring.

This rearrangement leads to the formation of the novel imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govnih.govresearchgate.nettriazine heterocyclic system. The reaction proceeds through the selective formation of potassium salts, which upon acidification yield the corresponding carboxylic acids. The conditions for this transformation, including the concentration of the base and the reaction time, can be optimized to achieve high yields of the rearranged products. For instance, stirring the starting esters in methanol with 2.5 equivalents of aqueous potassium hydroxide has been shown to selectively produce the desired thiazine derivatives. This base-induced rearrangement highlights the reactivity of the fused triazine system and provides a synthetic route to complex polyheterocyclic compounds.

Annulation and Fusion Reactions to Construct Novel Polyheterocyclic Systems

The amino group of this compound is a key functional handle for building fused ring systems. Through reactions with various bifunctional reagents, a range of annulated products can be synthesized, leading to diverse polyheterocyclic frameworks.

Pyrimido-Annelation Reactions

The fusion of a pyrimidine (B1678525) ring onto the 1,2,4-triazine core, known as pyrimido-annulation, can be achieved through the reaction of aminotriazines with appropriate three-carbon synthons. While direct examples starting from this compound are not extensively detailed, the general reactivity of 3-amino-1,2,4-triazines provides a blueprint for these transformations. For instance, reaction with β-diketones or β-ketoesters in the presence of an acid or base catalyst can lead to the formation of pyrimido[1,2-b] nih.govnih.govresearchgate.nettriazine derivatives. The amino group of the triazine acts as a nucleophile, attacking one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The specific reaction conditions and the nature of the substituents on both the triazine and the diketone would influence the regioselectivity and yield of the final product.

| Starting Triazine Derivative | Reagent | Fused Product System | Reference |

| 3-Amino- nih.govnih.govresearchgate.nettriazino[5,6-b]indole | Malononitrile (B47326) (after diazotization) | Pyrimido[4'',5'':5',6'] nih.govnih.govresearchgate.nettriazino[3',4':3,4] nih.govnih.govresearchgate.nettriazino[5,6-b]indole | nih.gov |

| 3-Amino-4-imino-chromeno[2,3-d]pyrimidine | Hydrazonoyl halides | Chromeno[2,3-d]pyrimido[1,6-b] nih.govnih.govresearchgate.nettriazines | nih.gov |

| 3-Amino-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Thiophene-2-carbaldehyde, Malononitrile | Pyrimido[2,1-c] nih.govnih.govresearchgate.nettriazine | researchgate.net |

Oxazino-Annelation Reactions

The construction of an oxazine (B8389632) ring fused to the 1,2,4-triazine system represents another important synthetic transformation. This can be accomplished through the reaction of the aminotriazine (B8590112) with bifunctional reagents containing both a hydroxyl and a carbonyl group or their synthetic equivalents. A common strategy involves the reaction with α-haloketones. The amino group of the triazine initially displaces the halide via nucleophilic substitution. The resulting intermediate can then undergo intramolecular cyclization, where a nitrogen atom from the triazine ring attacks the carbonyl carbon, leading to the formation of a fused oxazine ring. The specific isomer formed, for example, a triazino[3,4-b] nih.govresearchgate.netresearchgate.netoxadiazine, would depend on which triazine nitrogen participates in the cyclization. The reaction conditions, such as solvent and temperature, are crucial in directing the outcome of the reaction.

| Starting Triazine Derivative | Reagent | Fused Product System | Reference |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazines | researchgate.net |

| 3-Amino-1,2,4-triazine | Chloroacetyl chloride | Triazino[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazine-4,7(8H)-dione | researchgate.net |

Synthesis of Fused Pyrazoloazines, including Pyrazolo[5,1-c]nih.govnih.govresearchgate.nettriazines

The synthesis of pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines often utilizes 5-aminopyrazole derivatives as key starting materials. A common synthetic route involves the diazotization of the 5-aminopyrazole at low temperatures with nitrous acid to form a pyrazole-5-diazonium salt. This reactive intermediate is then coupled with active methylene (B1212753) compounds such as acetylacetone (B45752) or malononitrile. The resulting hydrazone derivative undergoes a subsequent acid-catalyzed cyclization to yield the fused pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine ring system. nih.gov This methodology allows for the introduction of various substituents onto the triazine ring, depending on the choice of the active methylene compound.

| 5-Aminopyrazole Derivative | Reagent 1 | Reagent 2 | Fused Product | Yield (%) |

| 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Nitrous acid | Acetylacetone | 3-(4-chlorophenylamino)-7,8-dimethyl-pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine-4-carbonitrile | Not specified |

| 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Nitrous acid | Malononitrile | 8-amino-3-(4-chlorophenylamino)-pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine-4,7-dicarbonitrile | Not specified |

Formation of Condensed 1,2,4-Triazines from 1-Aryl-6-azaisocytosines

1-Aryl-6-azaisocytosines are valuable precursors for the synthesis of condensed 1,2,4-triazine systems. nih.govresearchgate.net A general synthesis for these precursors involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides. researchgate.net The resulting 1-aryl-6-azaisocytosines can then be utilized to construct fused heterocyclic systems. For example, the reaction of 1-phenyl-6-azaisocytosine-5-carbonitrile with phenacyl bromide leads to the formation of an imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine derivative. researchgate.net This transformation proceeds through N-alkylation of the triazine ring followed by an intramolecular cyclization between the newly introduced methylene group and a nitrogen atom of the triazine ring. This demonstrates the utility of 1-aryl-6-azaisocytosines as building blocks for purine (B94841) isosteres and other condensed 1,2,4-triazine compounds. nih.govresearchgate.net

| 1-Aryl-6-azaisocytosine Derivative | Reagent | Fused Product System | Reference |

| 1-phenyl-6-azaisocytosine-5-carbonitrile | Phenacyl bromide | Imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine | researchgate.net |

| 1-(2-aminophenyl)-6-azaisocytosine-5-carbonitrile | Formic acid | 1,2,4-Triazino[2,3-a]quinazoline | researchgate.net |

Design and Synthesis of Advanced 1,2,4 Triazine Architectures Bearing the Carboxylate Motif

Structural Diversification through Targeted Substituent Modification

The inherent reactivity of the 1,2,4-triazine (B1199460) ring and its substituents allows for targeted modifications to explore and optimize structure-activity relationships. Key positions for diversification include the 3-position of the triazine ring and the 5-amino group, each offering unique opportunities for introducing chemical diversity.

The introduction of diverse substituents at the 3-position of the 1,2,4-triazine ring is a crucial strategy for modulating the electronic and steric properties of the molecule. While direct substitution on the "Ethyl 5-amino-1,2,4-triazine-6-carboxylate" core at this position is not extensively documented, analogous syntheses of substituted 1,2,4-triazines provide a roadmap for potential synthetic routes.

One established method for constructing the 1,2,4-triazine ring involves the condensation of α-dicarbonyl compounds with amidrazones. To generate 3-substituted derivatives of the target compound, one could envision starting with a substituted amidrazone. For instance, the synthesis of 3-glycopyranosyl-1,2,4-triazines has been achieved through the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives. mdpi.com This suggests that by employing appropriately substituted amidrazones (e.g., alkyl, aryl, or heteroaryl amidrazones) in a reaction with a suitable dicarbonyl precursor to the 5-amino-6-carboxylate moiety, a variety of 3-substituted analogues could be accessed.

Another approach involves the transformation of existing 1,2,4-triazines. For example, photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines has been reported as an innovative and eco-friendly method for synthesizing 6-arylated or 6-alkylated derivatives. rsc.org While this modifies a different position, it highlights the potential for radical-based substitutions on the triazine core.

Furthermore, multi-component reactions have proven effective in the synthesis of highly substituted triazines. A one-pot microwave-assisted protocol involving the three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines leads to the formation of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines. nih.gov Adapting such a strategy could potentially allow for the convergent synthesis of 3-aryl or 3-heteroaryl substituted 5-amino-1,2,4-triazine systems.

The following table illustrates potential synthetic strategies for introducing substituents at the 3-position, based on known 1,2,4-triazine chemistry.

| Strategy | Description | Potential Application for Target Compound |

| Cyclocondensation | Reaction of a substituted amidrazone with an α-dicarbonyl compound. | An aryl- or heteroarylamidrazone could be reacted with a dicarbonyl precursor of the 5-amino-6-carboxylate moiety to yield the desired 3-substituted product. |

| Multi-component Reaction | Convergent synthesis from three or more starting materials. | A multi-component reaction could be designed to incorporate the desired 3-substituent from one of the starting components. |

| Post-synthetic Modification | Modification of a pre-formed 1,2,4-triazine ring. | While less direct, functionalization of a suitable precursor at the 3-position via nucleophilic or radical substitution could be explored. |

The 5-amino group of "this compound" is a key site for introducing structural diversity and for conjugation to other molecules. The nucleophilicity of this group allows for a range of chemical transformations, including acylation and alkylation.

Computational and experimental studies on C-amino-1,2,4-triazoles have provided insights into their reactivity towards electrophiles. nih.gov These studies indicate that the amino group can act as a reaction center, alongside the ring nitrogen atoms. nih.gov This suggests that direct reaction of the 5-amino group on the triazine core with electrophiles is a feasible strategy for derivatization.

N-Acylation: The reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides would lead to the corresponding amides. This modification can be used to introduce a wide variety of functional groups and to modulate the electronic properties of the triazine system. Protecting the amino group through acylation can also be a strategic step to direct subsequent reactions to other positions on the heterocyclic ring. nih.gov A method for the selective synthesis of 1,4-disubstituted 3,5-diamino-1,2,4-triazoles involves the quaternization of a 3-acetylamino-1,2,4-triazole, followed by deprotection, highlighting the utility of N-acylation as a synthetic tool. nih.gov

N-Alkylation: Alkylation of the 5-amino group can be achieved using alkyl halides or other alkylating agents. This modification introduces alkyl chains that can influence the lipophilicity and steric profile of the molecule. Studies on the alkylation of C-amino-1,2,4-triazoles have shown that the reaction can occur at multiple sites, including the amino group and the ring nitrogens. nih.gov Therefore, achieving selective N-alkylation at the 5-amino position might require careful optimization of reaction conditions or the use of protecting groups.

The following table summarizes potential modification strategies for the 5-amino position.

| Modification | Reagents | Potential Products |

| N-Acylation | Acid chlorides, acid anhydrides | 5-amido-1,2,4-triazine derivatives |

| N-Alkylation | Alkyl halides, sulfonate esters | 5-(alkylamino)-1,2,4-triazine derivatives |

| Reductive Amination | Aldehydes or ketones with a reducing agent | 5-(N-alkylamino)- or 5-(N,N-dialkylamino)-1,2,4-triazine derivatives |

| Buchwald-Hartwig Amination | Aryl or heteroaryl halides with a palladium catalyst | 5-(arylamino)- or 5-(heteroarylamino)-1,2,4-triazine derivatives |

Development of Functionalized 1,2,4-Triazine Scaffolds for Chemical Probes

The unique chemical properties of the 1,2,4-triazine scaffold make it an attractive platform for the development of chemical probes. These probes can be designed to interact with biological systems in a specific manner, enabling the study of biological processes or the labeling of biomolecules.

The introduction of a positive charge onto the 1,2,4-triazine ring can significantly alter its properties, enhancing its utility in biological applications. Cationic triazines have been explored as reactive partners in bioorthogonal chemistry.

The synthesis of cationic 1,2,4-triazines can be achieved through the alkylation of a ring nitrogen atom. For example, N-alkylation of pyridinium (B92312) 1,2,4-triazines has been shown to produce cationic species with enhanced reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. A systematic kinetic study of various 1,2,4-triazines with trans-cyclooctenes (TCO) led to the discovery of novel N-alkyl pyridinium triazines with superior properties for bioconjugation. An efficient and modular synthetic strategy has been developed that allows for the late-stage functionalization of these cationic scaffolds, enabling the construction of various heterobifunctional probes.

The 1,2,4-triazine core is well-suited for the construction of heterobifunctional conjugates, which are molecules containing two different reactive moieties. escholarship.org One part of the conjugate can be designed to react with a specific biological target, while the other part can be used for detection or for linking to other molecules.

1,2,4-Triazines have emerged as versatile reagents in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. escholarship.org The IEDDA reaction between 1,2,4-triazines and strained alkenes, such as trans-cyclooctenes, is a key example of a bioorthogonal ligation. This reaction is characterized by its high speed and selectivity.

The development of heterobifunctional probes based on the 1,2,4-triazine scaffold allows for the specific labeling of biomolecules. For instance, a triazine derivative can be functionalized with a group that targets a specific protein. After the probe has bound to the protein, a fluorescent dye functionalized with a TCO can be introduced, which will react specifically with the triazine moiety, allowing for the visualization of the protein of interest.

The modular synthesis of these conjugates is often achieved by incorporating reactive handles at different positions of the triazine ring. The carboxylate group in "this compound" is an ideal position for attaching one of the functional moieties through amide bond formation, while other positions on the ring or on the amino group can be used to introduce the second functionality.

Synthesis of Diverse Carboxamide Derivatives of 1,2,4-Triazine-6-carboxylate

The conversion of the ethyl ester group of "this compound" into a carboxamide is a straightforward and powerful method for generating a diverse library of derivatives. Amide bond formation is one of the most fundamental reactions in organic chemistry, and numerous methods have been developed for this transformation.

The direct amidation of the ethyl ester with an amine is a common approach. This reaction is often facilitated by heating or by the use of catalysts. Transition metal-catalyzed methods for the direct amidation of esters have been developed, offering a broad substrate scope. acs.org For example, a manganese(I)-catalyzed method has been reported for the direct synthesis of amides from a variety of esters and amines with low catalyst loading. acs.org Such catalytic systems could potentially be applied to the amidation of "this compound" with a wide range of primary and secondary amines.

Alternatively, the ethyl ester can first be hydrolyzed to the corresponding carboxylic acid. The resulting carboxylic acid can then be coupled with an amine using a variety of standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This two-step approach is highly versatile and allows for the synthesis of a vast array of carboxamide derivatives.

The following table provides examples of amide formation from esters using catalytic methods, which could be adapted for the synthesis of carboxamide derivatives of 1,2,4-triazine-6-carboxylate.

| Catalyst | Ester Substrate | Amine Substrate | Amide Product | Yield (%) |

| Manganese(I) Pincer Complex | Methyl benzoate | Aniline | N-Phenylbenzamide | 95 |

| Manganese(I) Pincer Complex | Ethyl acetate | Benzylamine | N-Benzylacetamide | 85 |

| Palladium-NHC Complex | Phenyl acetate | Morpholine | 4-Acetylmorpholine | 90 |

| Titanium(IV) Isopropoxide | Ethyl nicotinate | Piperidine | N-(Nicotinoyl)piperidine | 88 |

Future Directions and Emerging Research Trajectories in Ethyl 5 Amino 1,2,4 Triazine 6 Carboxylate Chemistry

Exploration of Unconventional and Sustainable Synthetic Pathways

The future of synthesizing Ethyl 5-amino-1,2,4-triazine-6-carboxylate and its derivatives is increasingly geared towards environmentally benign and efficient methodologies. Traditional synthetic routes are being re-evaluated in favor of "green chemistry" principles that prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

Key emerging trends include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically shorten reaction times, often from hours to minutes, while improving product yields. rsc.org The application of microwave irradiation to the cyclocondensation reactions that form the triazine ring could offer a more sustainable production method.

Solvent-Free and Aqueous Media Reactions: Research is moving towards eliminating the use of toxic organic solvents. researchgate.net Methodologies such as solvent-free reactions or the use of water as a solvent are being explored for the synthesis of various triazine compounds. rsc.orgresearchgate.net

Catalytic Approaches: The development of novel catalysts, including inexpensive and green options like acetic acid, can enhance reaction efficiency and selectivity under milder conditions. researchgate.net This reduces energy consumption and the need for harsh reagents.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This methodology is a promising avenue for the industrial-scale synthesis of triazine derivatives.

These sustainable approaches are not only environmentally responsible but also offer economic advantages through reduced energy and material consumption.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

A deep understanding of the molecular structure and electronic properties of this compound is fundamental to harnessing its full potential. Future research will increasingly rely on a combination of sophisticated analytical techniques and computational modeling to achieve a comprehensive characterization.

| Technique | Application in Structural Elucidation | Key Insights |

| Single-Crystal X-ray Diffraction | Provides the definitive, three-dimensional atomic arrangement of the molecule in its crystalline state. | Confirms bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental composition, confirming the molecular formula. | Essential for verifying the identity of newly synthesized derivatives and intermediates. |

| Multinuclear NMR Spectroscopy | ¹H, ¹³C, ¹⁵N NMR experiments provide detailed information about the chemical environment of each atom in the molecule. | Elucidates the connectivity of atoms, confirms functional groups, and can be used to study tautomeric forms and dynamic processes. |

| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Identify characteristic vibrational modes of functional groups (e.g., amino, ester, triazine ring). | Confirms the presence of key structural motifs and can be used to monitor reaction progress. |

| Computational Chemistry (DFT) | Density Functional Theory (DFT) calculations complement experimental data by predicting molecular geometry, electronic structure, and spectroscopic properties. dntb.gov.ua | Provides insights into orbital energies (HOMO-LUMO), electrostatic potential, and helps in the interpretation of experimental spectra. dntb.gov.ua |

The synergy between these advanced experimental techniques and theoretical calculations will enable a more precise understanding of the structure-property relationships of this compound and its derivatives.

Development of Novel Chemical Tools and Methodologies Utilizing the 1,2,4-Triazine (B1199460) Scaffold

The unique electronic properties of the π-deficient 1,2,4-triazine ring make it an attractive scaffold for developing novel chemical tools and reaction methodologies. mdpi.com The presence of the amino and carboxylate groups on this compound provides versatile handles for further chemical modification.

Future research in this area is expected to focus on:

Bioorthogonal Chemistry: While 1,2,4,5-tetrazines are well-known for their rapid reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, the related 1,2,4-triazine core is also being explored for similar bioorthogonal applications. nih.gov These "click chemistry" reactions allow for the specific labeling of biomolecules in complex biological systems.

Ligand Development: The nitrogen atoms within the triazine ring can act as coordination sites for metal ions. This property can be exploited to design novel ligands for catalysis, metal-organic frameworks (MOFs), or as chelating agents for sensing and sequestration of specific metals.

Synthesis of Fused Heterocyclic Systems: The triazine ring can serve as a precursor for the construction of more complex, fused polycyclic systems. mdpi.com Such compounds are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties.

Probes for Chemical Biology: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be developed into chemical probes to study biological processes, visualize cellular components, or screen for enzyme activity.

Interdisciplinary Research Applications in Fields such as Materials Science and Advanced Analytical Chemistry

The functional groups and heterocyclic core of this compound make it a candidate for applications beyond its traditional use as a synthetic intermediate. Its structural analog, 6-Amino- mdpi.comresearchgate.netresearchgate.nettriazine-5-carboxylic acid, has already found utility in diverse fields. chemimpex.com

Emerging interdisciplinary applications include:

Materials Science: The triazine scaffold is being investigated for the development of novel materials. Derivatives are being explored for their potential inclusion in polymers and coatings to enhance durability and resistance to environmental factors. chemimpex.com Furthermore, the structural motifs found in triazines are used in the design of organic dyes and pigments. mdpi.com

Advanced Analytical Chemistry: Triazine-based compounds can be used as analytical reagents. For instance, 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is a well-known complexing agent used in the colorimetric determination of iron. mdpi.com The specific functionalization of this compound could be tailored to create new reagents for the selective detection of other analytes.

Agricultural Chemistry: Close analogs of the title compound are used as key intermediates in the synthesis of modern herbicides. chemimpex.com The 1,2,4-triazine core is a known pharmacophore in agrochemicals, and future research could focus on creating more potent and selective crop protection agents.

Strategic Design Principles for Next-Generation Heterocyclic Systems

The 1,2,4-triazine ring is a "privileged scaffold" in medicinal and materials chemistry, meaning it is a molecular framework that can be systematically modified to interact with a wide range of biological targets or to achieve desired material properties. mdpi.com Strategic design principles for creating next-generation systems based on this compound involve a deep understanding of structure-activity relationships (SAR).

Key design strategies include:

Molecular Hybridization: This involves combining the 1,2,4-triazine core with other known pharmacophores or functional moieties to create hybrid molecules with potentially synergistic or novel properties. This approach is widely used in drug discovery to enhance efficacy and overcome resistance.

Scaffold Decoration: The amino and ester groups of this compound serve as anchor points for "decorating" the core scaffold. By systematically introducing a variety of substituents at these positions, large libraries of compounds can be generated and screened for desired activities. researchgate.net

Isosteric Replacement: This strategy involves replacing atoms or groups of atoms within the molecule with other fragments that have similar steric and electronic properties. This can be used to fine-tune a molecule's solubility, metabolic stability, and target-binding affinity.

Structure-Based Design: Using computational docking and modeling, derivatives of the triazine scaffold can be rationally designed to fit into the active site of a specific enzyme or receptor. nih.gov This predictive approach can accelerate the discovery of potent and selective molecules, minimizing trial-and-error synthesis.

By applying these strategic principles, researchers can leverage the versatile 1,2,4-triazine scaffold to develop new generations of functional molecules for a wide array of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.